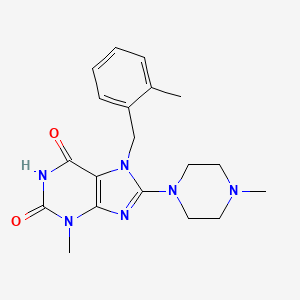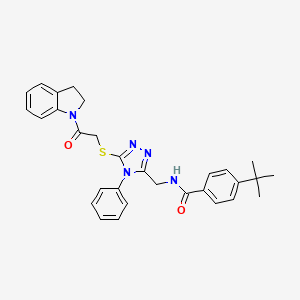![molecular formula C27H33N5O2S B2725644 1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-47-5](/img/structure/B2725644.png)
1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoloquinazolines are a class of heterocyclic compounds that contain a triazole ring fused with a quinoxaline ring . They have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoloquinazolines are cyclic compounds with at least two different elements in the ring. They contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Aplicaciones Científicas De Investigación
Preparation and Biological Activities
Synthesis and Characterization : The preparation of [1,2,4]triazoloquinazolinium betaines involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to derivatives investigated for their crystal and molecular structures through X-ray crystallography. This foundational work supports the exploration of related compounds for various applications (Crabb et al., 1999).
Antimicrobial Evaluation : Some quinoline derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial activity. This research suggests the potential of [1,2,4]triazoloquinazoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).
Bioactivity Prediction and Synthesis : Studies have been conducted on the computer prediction of the biological activity spectrum and the acute toxicity of [1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. This research aims to identify compounds with potential antineurotic activity, highlighting a pathway to discovering new treatments for male reproductive and erectile dysfunction (Danylchenko et al., 2016).
Antioxidant and Antibacterial Potentials : The design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives have shown promising results as antioxidants and antibacterial agents. These findings indicate the possibility of modifying the chemical structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives to enhance their pharmacological activities (Gadhave & Kuchekar, 2020).
Direcciones Futuras
The future directions in the research of triazoloquinazolines could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2S/c1-16(2)13-28-24(33)20-9-10-22-23(12-20)32-26(31(25(22)34)14-17(3)4)29-30-27(32)35-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBQTSYDWRNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)






![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)
![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)

![Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate](/img/structure/B2725583.png)
